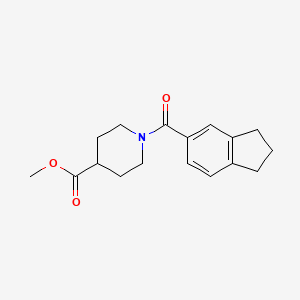![molecular formula C17H19NO4S B7500763 Methyl 4-{[(2,4,6-trimethylphenyl)sulfonyl]amino}benzoate](/img/structure/B7500763.png)
Methyl 4-{[(2,4,6-trimethylphenyl)sulfonyl]amino}benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-{[(2,4,6-trimethylphenyl)sulfonyl]amino}benzoate, also known as Methyl TPSA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound belongs to the class of sulfonamides and is widely used in various fields of research, including medicinal chemistry, biochemistry, and pharmacology. In
Mécanisme D'action
The mechanism of action of Methyl 4-{[(2,4,6-trimethylphenyl)sulfonyl]amino}benzoate TPSA involves the binding of the compound to the active site of CA IX, thereby inhibiting its activity. The binding of this compound TPSA to CA IX is highly specific and selective, making it an attractive target for cancer therapy. The compound has also been shown to induce apoptosis (programmed cell death) in cancer cells, further highlighting its potential as an anticancer agent.
Biochemical and Physiological Effects:
This compound TPSA has been shown to have several biochemical and physiological effects. It has been shown to reduce the growth and metastasis of cancer cells, induce apoptosis, and inhibit the activity of CA IX. The compound has also been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 4-{[(2,4,6-trimethylphenyl)sulfonyl]amino}benzoate TPSA has several advantages for lab experiments. It is a potent and selective inhibitor of CA IX, making it an attractive target for cancer therapy. The compound is also easy to synthesize and purify, making it readily available for research purposes. However, this compound TPSA has some limitations for lab experiments. It is highly insoluble in water, which can limit its use in aqueous solutions. The compound is also relatively unstable, which can affect its activity over time.
Orientations Futures
There are several future directions for the research on Methyl 4-{[(2,4,6-trimethylphenyl)sulfonyl]amino}benzoate TPSA. One potential direction is the development of analogs of the compound with improved solubility and stability. Another direction is the investigation of the anticancer activity of this compound TPSA in vivo, using animal models of cancer. The compound could also be used in combination with other anticancer agents to enhance its efficacy. Finally, the use of this compound TPSA as a diagnostic tool for the detection of CA IX in cancer cells could be explored further.
Conclusion:
This compound 4-{[(2,4,6-trimethylphenyl)sulfonyl]amino}benzoate is a potent and selective inhibitor of CA IX, making it a promising target for cancer therapy. The compound has several advantages for lab experiments, including its easy synthesis and purification. However, it also has some limitations, such as its insolubility in water and instability. Further research on this compound TPSA could lead to the development of novel anticancer agents and diagnostic tools for cancer detection.
Méthodes De Synthèse
The synthesis of Methyl 4-{[(2,4,6-trimethylphenyl)sulfonyl]amino}benzoate TPSA involves the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with 4-aminobenzoic acid methyl ester in the presence of a base such as sodium hydroxide. The reaction takes place at room temperature and yields this compound TPSA as a white crystalline solid. The purity and yield of the compound can be improved by recrystallization and chromatographic techniques.
Applications De Recherche Scientifique
Methyl 4-{[(2,4,6-trimethylphenyl)sulfonyl]amino}benzoate TPSA has been extensively used in scientific research due to its unique properties. It is a potent inhibitor of carbonic anhydrase IX (CA IX), an enzyme that is overexpressed in various types of cancer cells. Inhibition of CA IX has been shown to reduce tumor growth and metastasis, making it a promising target for cancer therapy. This compound TPSA has also been used as a fluorescent probe for the detection of CA IX in cancer cells.
Propriétés
IUPAC Name |
methyl 4-[(2,4,6-trimethylphenyl)sulfonylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S/c1-11-9-12(2)16(13(3)10-11)23(20,21)18-15-7-5-14(6-8-15)17(19)22-4/h5-10,18H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRHNVFAHWHXKGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC=C(C=C2)C(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

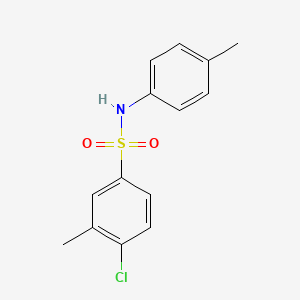
![1-Morpholin-4-yl-2-[1-(pyrrolidine-1-carbonyl)cyclopentyl]ethanone](/img/structure/B7500690.png)
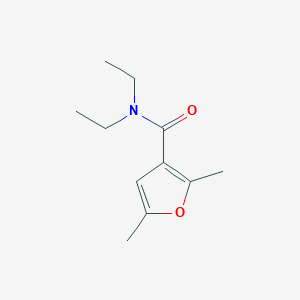
![[2,5-Dimethyl-1-(thiophen-2-ylmethyl)pyrrol-3-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7500707.png)
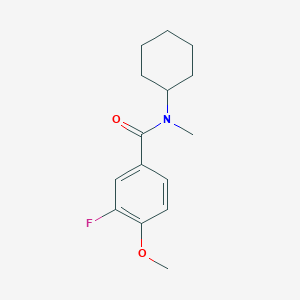
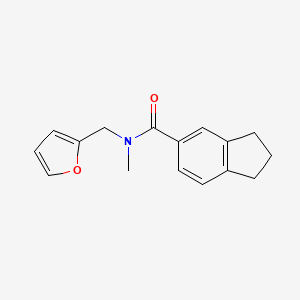
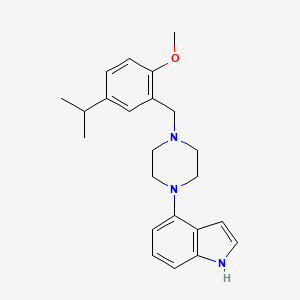
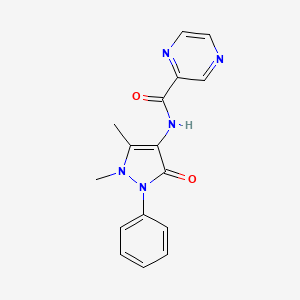
![1'-Propylspiro[1,3-dihydroquinazoline-2,4'-piperidine]-4-one](/img/structure/B7500743.png)
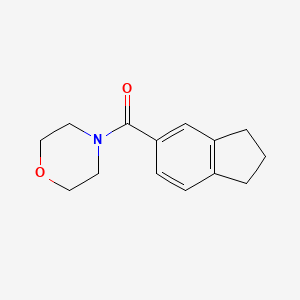
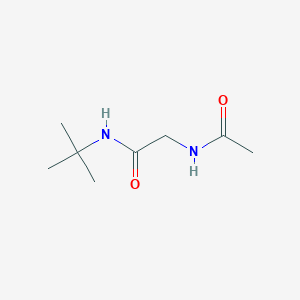
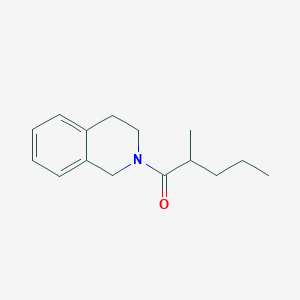
![Acetic acid;spiro[2,3,4,9-tetrahydropyrido[3,4-b]indole-1,1'-cyclohexane]-3-carboxylic acid](/img/structure/B7500784.png)
